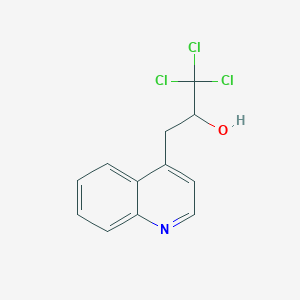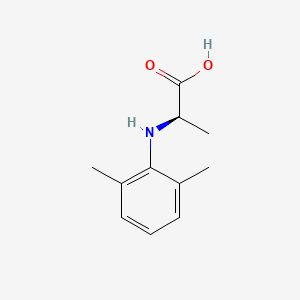
(R)-2-((2,6-Dimethylphenyl)amino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-((2,6-Dimethylphenyl)amino)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a propanoic acid group attached to an amino group, which is further substituted with a 2,6-dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((2,6-Dimethylphenyl)amino)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylaniline and ®-2-bromopropanoic acid.
Nucleophilic Substitution: The 2,6-dimethylaniline undergoes nucleophilic substitution with ®-2-bromopropanoic acid in the presence of a base, such as sodium hydroxide, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain pure ®-2-((2,6-Dimethylphenyl)amino)propanoic acid.
Industrial Production Methods
In an industrial setting, the production of ®-2-((2,6-Dimethylphenyl)amino)propanoic acid may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation.
Análisis De Reacciones Químicas
Types of Reactions
®-2-((2,6-Dimethylphenyl)amino)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions may require catalysts or specific reaction conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
®-2-((2,6-Dimethylphenyl)amino)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-2-((2,6-Dimethylphenyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-((2,6-Dimethylphenyl)amino)propanoic acid: The enantiomer of the compound, which may have different biological activity and properties.
2-((2,6-Dimethylphenyl)amino)acetic acid: A structurally similar compound with a different side chain.
2-((2,6-Dimethylphenyl)amino)butanoic acid: Another analog with a longer carbon chain.
Uniqueness
®-2-((2,6-Dimethylphenyl)amino)propanoic acid is unique due to its specific stereochemistry and the presence of the 2,6-dimethylphenyl group. This structural uniqueness can result in distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
57646-32-9 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
(2R)-2-(2,6-dimethylanilino)propanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-7-5-4-6-8(2)10(7)12-9(3)11(13)14/h4-6,9,12H,1-3H3,(H,13,14)/t9-/m1/s1 |
Clave InChI |
WMSDRWJBTDSIQR-SECBINFHSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)C)N[C@H](C)C(=O)O |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


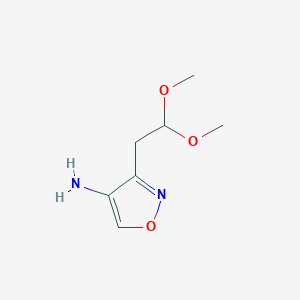

![Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-dichlorophenyl)-N-methyl-](/img/structure/B12896605.png)
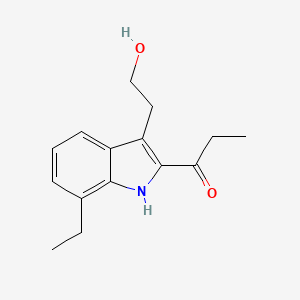
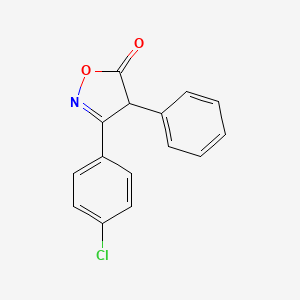


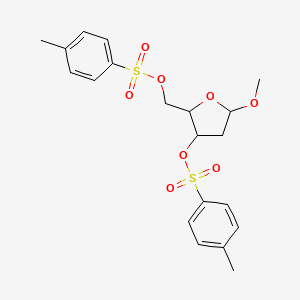
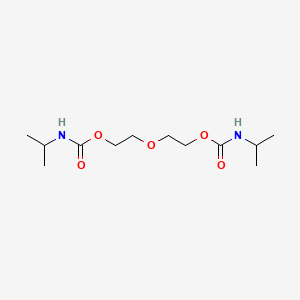
![N-{2-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B12896645.png)


